molecular formula C6H7BrF2 B2937060 5-Bromo-2,2-difluorospiro[2.3]hexane CAS No. 2306265-27-8

5-Bromo-2,2-difluorospiro[2.3]hexane

Cat. No.: B2937060
CAS No.: 2306265-27-8
M. Wt: 197.023
InChI Key: PBGXOOUFRCKDEB-UHFFFAOYSA-N
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Description

5-Bromo-2,2-difluorospiro[2.3]hexane: is an organic compound with the molecular formula C6H7BrF2 . It is characterized by a spirocyclic structure, where a bromine atom and two fluorine atoms are attached to a hexane ring. This compound is used as a building block in organic synthesis and has applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-difluorospiro[2.3]hexane typically involves the reaction of a suitable hexane derivative with bromine and fluorine sources under controlled conditions. One common method involves the bromination of a difluorinated hexane precursor using bromine in the presence of a catalyst. The reaction is carried out at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to achieve high yields and purity. The compound is typically purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,2-difluorospiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2,2-difluorospiro[2.3]hexane is used as a building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study the effects of bromine and fluorine substitution on the biological activity of organic molecules. It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals .

Medicine: The compound is investigated for its potential use in drug development. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-difluorospiro[2.3]hexane involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound can form strong bonds with target molecules, leading to changes in their chemical and biological properties. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of the reaction .

Comparison with Similar Compounds

  • 5-Bromo-2,2-difluoropentane
  • 5-Bromo-2,2-difluorobutane
  • 5-Bromo-2,2-difluoropropane

Comparison: 5-Bromo-2,2-difluorospiro[2.3]hexane is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. Compared to its linear analogs, the spirocyclic structure provides greater stability and reactivity, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

5-bromo-2,2-difluorospiro[2.3]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrF2/c7-4-1-5(2-4)3-6(5,8)9/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGXOOUFRCKDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC2(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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